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Compound of Interest

Compound Name: (R)-(-)-Citramalic Acid Lithium

Cat. No.: B12354482

Introduction

(R)-(-)-Citramalic acid is a five-carbon dicarboxylic acid that serves as a key intermediate in
specific metabolic pathways in various microorganisms and plants.[1][2] It is synthesized via
the condensation of acetyl-CoA and pyruvate, a reaction catalyzed by the enzyme citramalate
synthase (CimA).[1][3][4][5] While not a common metabolite in mammalian systems, its study is
crucial for applications in metabolic engineering, synthetic biology, and for understanding
alternative routes of amino acid biosynthesis.[1][6]

(R)-(-)-Citramalic Acid Lithium is the lithium salt of the (R)-(-)-enantiomer, providing a stable
and highly soluble form of the compound suitable for use in aqueous buffers for a variety of
experimental applications. Its primary use is not as a metabolic probe to investigate pre-
existing pathways in common model organisms like E. coli (which does not naturally produce
it), but rather as a target molecule for engineered pathways or as a standard for analytical
quantification.

Key Applications:

o Metabolic Engineering and Synthetic Biology: The primary application involves the
engineering of microorganisms, particularly Escherichia coli, to produce (R)-(-)-citramalate as
a bio-based precursor for industrial chemicals like methacrylic acid.[3][5][7][8][9]
Researchers use (R)-(-)-Citramalic Acid Lithium as an analytical standard to quantify
production yields from these engineered strains.
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e Enzyme Characterization: It serves as a substrate or product standard for characterizing the
kinetics and activity of enzymes within the citramalate pathway, most notably citramalate
synthase (CimA).[7]

Microbial Pathway Analysis: It is used to identify and quantify alternative biosynthetic
pathways, such as for the amino acid isoleucine in some bacteria.[1][6]

Plant Biochemistry: (R)-(-)-Citramalic acid and its (S)-enantiomer are found in plants like
apples and pitaya, where they contribute to the organic acid profile and are involved in the
synthesis of flavor and aroma compounds.[1][10][11]

Metabolic Pathways and Engineering Strategies

The central pathway for (R)-(-)-citramalate production involves the direct conversion of central
metabolites. In engineered E. coli, the expression of a heterologous citramalate synthase gene
(cimA), often from the archaeon Methanococcus jannaschii, is the foundational step.[3][7]

To optimize the metabolic flux towards citramalate, several genetic modifications are typically
performed:

Overexpression of Citramalate Synthase (CimA): Increases the catalytic capacity for
converting acetyl-CoA and pyruvate into citramalate.[3]

Deletion of Competing Pathways: The gene glItA, which encodes citrate synthase, is often
knocked out. This enzyme competes for the same acetyl-CoA substrate to produce citrate,
the first step of the TCA cycle.[3][5][8]

Deletion of Downstream Pathways: The gene leuC, encoding 3-isopropylmalate
dehydratase, is deleted to prevent the conversion of citramalate into downstream products in
the isoleucine biosynthesis pathway.[3][9]

Minimizing By-product Formation: Genes involved in acetate production, such as ackA
(acetate kinase), are removed to prevent the draining of the acetyl-CoA pool.[3][8][9]
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Genetic Interventions
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Caption: Metabolic engineering strategy to boost (R)-citramalate production.

Quantitative Data

The following table summarizes representative data from studies on metabolically engineered
E. coli for the production of citramalate. These values highlight the success of the strategies
described above.
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Experimental Protocols

Protocol 1: Quantification of (R)-(-)-Citramalate from
Fermentation Broth via HPLC

This protocol describes the quantification of (R)-(-)-citramalate from a microbial culture

supernatant using High-Performance Liquid Chromatography (HPLC).

Materials:

Culture supernatant

Syringe filters (0.2 pum)

0.01 N Sulfuric Acid (H2S0a4), HPLC grade

(R)-(-)-Citramalic Acid Lithium (as standard)

HPLC system with UV or Refractive Index (RI) detector
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e Rezex ROA-Organic Acid H+ column (or equivalent)
Procedure:

o Standard Curve Preparation: a. Prepare a 10 g/L stock solution of (R)-(-)-Citramalic Acid
Lithium in deionized water. b. Create a series of standards (e.g., 0.1, 0.5, 1, 2, 5, 10 g/L) by
diluting the stock solution with the mobile phase (0.01 N H2SOa).

o Sample Preparation: a. Collect 1 mL of fermentation broth. b. Centrifuge at 12,000 x g for 5
minutes to pellet the cells.[12] c. Carefully collect the supernatant. d. Filter the supernatant
through a 0.2 um syringe filter into an HPLC vial.[12]

e HPLC Analysis: a. Column: Rezex ROA-Organic Acid H+ column.[12] b. Mobile Phase: 0.01
N H2S0a4.[12] c. Flow Rate: 0.5 mL/min.[12] d. Column Temperature: 55 °C.[12] e. Detection:
UV at 215 nm or Refractive Index (RI).[12] f. Injection Volume: 10 pL.

o Data Analysis: a. Run the standard solutions to generate a standard curve of peak area
versus concentration. b. Run the prepared samples. c. Determine the concentration of
citramalate in the samples by interpolating their peak areas from the standard curve.
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Caption: Workflow for quantifying citramalate from culture samples via HPLC.
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Protocol 2: In Vitro Activity Assay for Citramalate
Synthase (CimA)

This protocol measures the activity of citramalate synthase by monitoring the consumption of

acetyl-CoA using a colorimetric reaction with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

Materials:

Partially purified or cell-free extract containing Citramalate Synthase (CimA)

TES buffer (0.1 M, pH 7.5)

Magnesium Chloride (MgClz), 5 mM final concentration

Acetyl-CoA, 1 mM final concentration

Pyruvate, 1 mM final concentration

DTNB solution (0.56 mM in 78 mM Tris-HCI, pH 8.0)

Spectrophotometer capable of reading at 412 nm

Procedure:

Enzyme Preparation: a. Prepare a cell-free extract or purified enzyme solution in TES buffer.
b. Dilute the enzyme solution to a suitable concentration (e.g., 1 mg/mL protein).[7]

Reaction Setup: a. Prepare a 1 mL reaction mixture in a microcentrifuge tube containing:

o TES buffer (0.1 M, pH 7.5) with 5 mM MgCl-
o 1 mM Pyruvate
o 1 mM Acetyl-CoA b. Pre-incubate the reaction mixture at 37 °C for 5 minutes.

Initiate Reaction: a. Add 200 pL of the enzyme preparation to the reaction mixture to start the
reaction.[7] b. Incubate at 37 °C.

Time-course Measurement: a. At regular intervals (e.g., 0, 2, 5, 10, 15 minutes), take a 100
pL aliquot of the reaction mixture. b. Immediately add the aliquot to 900 pL of the DTNB
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solution.[7] This stops the reaction and allows the free Coenzyme A (released from acetyl-
CoA consumption) to react with DTNB. c. Measure the absorbance of the DTNB mixture at
412 nm.

o Data Analysis: a. The increase in absorbance at 412 nm is proportional to the amount of free
Coenzyme Areleased. b. Calculate the rate of reaction based on the change in absorbance
over time. Use the molar extinction coefficient of the DTNB-CoA adduct to convert this to
enzyme activity (units per mg of protein).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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